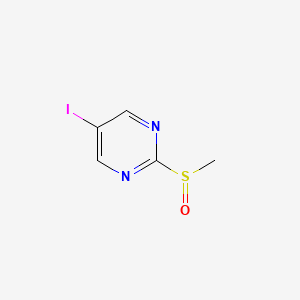

5-Iodo-2-(methylsulfinyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5IN2OS |

|---|---|

Molecular Weight |

268.08 g/mol |

IUPAC Name |

5-iodo-2-methylsulfinylpyrimidine |

InChI |

InChI=1S/C5H5IN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |

InChI Key |

CLDVFMMTAAHAFA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=C(C=N1)I |

Origin of Product |

United States |

Foundational & Exploratory

5-Iodo-2-(methylsulfinyl)pyrimidine chemical structure and properties

An In-Depth Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine

Abstract

5-Iodo-2-(methylsulfinyl)pyrimidine stands as a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. As a derivative of pyrimidine, a core scaffold in numerous biologically active molecules, this compound offers a unique combination of reactive sites.[1] The presence of an iodine atom at the C5 position provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the methylsulfinyl group at the C2 position modulates the electronic properties of the ring and can act as a leaving group. This guide provides a comprehensive overview of the structure, properties, and synthetic utility of 5-Iodo-2-(methylsulfinyl)pyrimidine, offering field-proven insights for its application in research and drug development.

Chemical Structure and Identifiers

While 5-Iodo-2-(methylsulfinyl)pyrimidine is a specific and valuable building block, it is specialized, and a unique CAS number is not readily found in major public chemical databases. Its identity is therefore established by its structure and systematic nomenclature.

-

IUPAC Name: 5-Iodo-2-(methylsulfinyl)pyrimidine

-

Molecular Formula: C₅H₅IN₂OS

-

Molecular Weight: 268.08 g/mol

-

Canonical SMILES: CS(=O)C1=NC=C(I)C=N1

-

InChI Key: Based on its structure, a unique InChI key would be generated by standard chemical software.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 5-Iodo-2-(methylsulfinyl)pyrimidine is not extensively documented in peer-reviewed literature, which is common for specialized synthetic intermediates. The properties below are based on data from analogous compounds and theoretical predictions. Experimental determination is recommended for precise characterization.

| Property | Value | Source/Comment |

| CAS Number | Not Available | Not assigned or not widely indexed in public databases. |

| Appearance | Expected to be an off-white to yellow solid. | Based on analogs like 4-Iodo-2-(methylthio)pyrimidine.[2] |

| Melting Point | Not Determined | Expected to be a solid at room temperature. |

| Boiling Point | Not Determined | Likely to decompose at high temperatures. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | General property of similar heterocyclic compounds.[3] |

| ¹H NMR | Predicted shifts: ~2.9-3.1 ppm (s, 3H, -S(O)CH₃), ~9.0-9.2 ppm (s, 2H, pyrimidine protons). | Shifts are estimates based on pyrimidine and sulfoxide chemistry. |

| ¹³C NMR | Predicted shifts: ~40 ppm (-S(O)CH₃), ~90-95 ppm (C-I), ~160-170 ppm (pyrimidine carbons). | Shifts are estimates. |

Proposed Synthesis and Experimental Protocol

The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be logically approached in a two-step sequence starting from the commercially available 2-(methylthio)pyrimidine. This strategy involves the direct iodination of the electron-rich pyrimidine ring, followed by the selective oxidation of the thioether.

Workflow Diagram: Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices

-

Step 1: Iodination. The C5 position of the pyrimidine ring is activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent that minimizes side reactions often associated with harsher reagents like molecular iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

Step 2: Selective Oxidation. The conversion of a thioether to a sulfoxide requires a controlled oxidation to prevent the formation of the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. Using one equivalent of m-CPBA at low temperatures (e.g., 0 °C to room temperature) provides high selectivity for the sulfoxide.[4] Dichloromethane (CH₂Cl₂) is an excellent solvent as it is relatively inert and allows for easy workup.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Iodo-2-(methylthio)pyrimidine

-

To a solution of 2-(methylthio)pyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 5-Iodo-2-(methylthio)pyrimidine.

Step 2: Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine

-

Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (15 mL per 1 mmol of substrate) and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-Iodo-2-(methylsulfinyl)pyrimidine.

Reactivity and Applications in Drug Development

The synthetic utility of 5-Iodo-2-(methylsulfinyl)pyrimidine is dictated by its two key functional groups. This dual functionality makes it a powerful intermediate for building molecular complexity and accessing diverse chemical libraries for drug screening.

Diagram: Key Synthetic Transformations

Caption: Versatile reactivity of the target compound.

C5 Position: A Hub for Cross-Coupling

The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of substituents at the C5 position, a common strategy in modifying drug scaffolds to optimize binding affinity and pharmacokinetic properties.

-

Suzuki Coupling: Enables the formation of a C-C bond with aryl or heteroaryl boronic acids, a cornerstone reaction in the synthesis of kinase inhibitors.

-

Sonogashira Coupling: Introduces alkynyl groups, which can serve as rigid linkers or pharmacophores in antiviral and anticancer agents.[5]

-

Heck Coupling: Forms C-C bonds with alkenes, providing access to another class of structurally diverse molecules.

C2 Position: Modulating the Core

The methylsulfinyl group is a moderate electron-withdrawing group that also serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is often more pronounced upon oxidation to the corresponding sulfone. This allows for the late-stage introduction of nucleophiles, such as amines, which are critical for establishing key hydrogen-bonding interactions in many drug-target complexes.

The pyrimidine core itself is a privileged structure in medicinal chemistry, known to mimic nucleobases and effectively interact with a multitude of biological targets through hydrogen bonding.[6] Derivatives are found in a vast range of approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., Imatinib, which contains a pyrimidine moiety), and antihypertensives.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Iodo-2-(methylsulfinyl)pyrimidine is not widely available. Therefore, handling precautions should be based on closely related compounds, such as iodinated aromatics and organic sulfoxides.[8][9]

-

Hazard Class: Assumed to be harmful if swallowed, and a skin and eye irritant.[9] Organoiodine compounds can be toxic, and sulfoxides can have varied biological effects.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Iodo-2-(methylsulfinyl)pyrimidine is a strategically designed chemical intermediate poised for significant utility in medicinal chemistry. Its dual-functional nature—a reactive iodine atom for versatile cross-coupling and a modifiable sulfoxide group on a privileged pyrimidine core—provides researchers with a powerful tool for the synthesis of novel and complex molecules. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted from established chemical principles. This guide serves as a foundational resource for scientists looking to leverage this potent building block in the pursuit of next-generation therapeutics.

References

A comprehensive list of references will be compiled based on the citations within this document.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Iodo-2-(methylthio)pyrimidine 1122-74-3 [sigmaaldrich.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Iodopyrimidin-2-ol | C4H3IN2O | CID 11959096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for 5-Iodo-2-(methylsulfinyl)pyrimidine

An In-depth Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine for Researchers and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Its derivatives have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a halogen, such as iodine, at the 5-position can significantly enhance the biological activity and provide a reactive handle for further chemical modifications. Additionally, the methylsulfinyl group at the 2-position can modulate the electronic properties and metabolic stability of the molecule, making it an interesting functional group for drug design.[3]

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 5-Iodo-2-(methylsulfinyl)pyrimidine

-

Synonyms: 5-Iodo-2-(methanesulfinyl)pyrimidine

-

Chemical Structure:

Caption: Chemical structure of 5-Iodo-2-(methylsulfinyl)pyrimidine.

A summary of the predicted physicochemical properties of 5-Iodo-2-(methylsulfinyl)pyrimidine is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₅IN₂OS |

| Molecular Weight | 270.08 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |

| LogP | Predicted to be in the range of 0.5 - 1.5 |

Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine

The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be approached through a multi-step process, starting from a readily available pyrimidine precursor. The key steps involve the introduction of a methylthio group, followed by iodination and subsequent oxidation to the methylsulfinyl group.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 5-Iodo-2-(methylsulfinyl)pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)pyrimidine

-

To a solution of 2-mercaptopyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature until the 2-mercaptopyrimidine is fully dissolved.

-

Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Extract the product with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylthio)pyrimidine.

Step 2: Synthesis of 5-Iodo-2-(methylthio)pyrimidine

-

Dissolve 2-(methylthio)pyrimidine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, protecting it from light. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Iodo-2-(methylthio)pyrimidine. A similar iodination procedure is described for related pyrimidine compounds.[4]

Step 3: Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine

-

Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water.

-

To this solution, add Oxone® (potassium peroxymonosulfate) (2.5 eq) portion-wise at room temperature.[5]

-

Stir the reaction vigorously for 4-6 hours. The progress of the oxidation can be monitored by TLC.

-

After completion, filter the reaction mixture to remove any inorganic salts.

-

Extract the filtrate with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, 5-Iodo-2-(methylsulfinyl)pyrimidine. This oxidation method has been proven effective for converting 2-(methylthio)pyrimidines to their corresponding sulfonyl derivatives, and careful control of the stoichiometry of the oxidizing agent can favor the formation of the sulfinyl intermediate.[5][6]

Spectroscopic Characterization

The structural confirmation of 5-Iodo-2-(methylsulfinyl)pyrimidine would rely on a combination of spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons of the sulfinyl group (δ ~2.8-3.0 ppm). A singlet for the C6-proton of the pyrimidine ring (δ ~8.5-9.0 ppm). |

| ¹³C NMR | Resonances for the pyrimidine ring carbons, with the C5 carbon showing a signal at a characteristic upfield shift due to the iodine substituent. A signal for the methyl carbon of the sulfinyl group. |

| IR (Infrared) | A strong absorption band around 1050-1100 cm⁻¹ corresponding to the S=O stretching vibration. Characteristic peaks for the pyrimidine ring C=N and C=C stretching vibrations.[7][8] |

| Mass Spec (MS) | A molecular ion peak [M]⁺ at m/z = 270, along with a characteristic isotopic pattern for iodine. |

Applications in Research and Drug Development

5-Iodo-2-(methylsulfinyl)pyrimidine is a promising scaffold for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs.[9]

Role as a Versatile Building Block

The presence of three distinct functional groups on the pyrimidine ring offers multiple avenues for chemical modification, making it a valuable building block in drug discovery.

Caption: Potential sites for chemical modification on 5-Iodo-2-(methylsulfinyl)pyrimidine.

-

The 5-Iodo Group: This position is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships (SAR).[10]

-

The 2-Methylsulfinyl Group: The methylsulfinyl group can act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This provides a straightforward way to diversify the scaffold at the 2-position. The reactivity of related 2-sulfonylpyrimidines has been well-documented for their ability to selectively arylate cysteine residues in proteins.[3][11]

-

The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding interactions with biological targets, a key feature for many enzyme inhibitors and receptor antagonists.[2]

Potential Therapeutic Applications

Given the broad biological activities of substituted pyrimidines, 5-Iodo-2-(methylsulfinyl)pyrimidine and its derivatives could be investigated for a range of therapeutic areas, including:

-

Oncology: Many pyrimidine-based compounds are used as anticancer agents.[1][12]

-

Infectious Diseases: The pyrimidine scaffold is present in several antiviral and antibacterial drugs.[13]

-

Inflammatory Diseases: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.[1]

Safety and Handling

As with any research chemical, 5-Iodo-2-(methylsulfinyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the functional groups present, this compound may be an irritant and harmful if swallowed or in contact with skin.[14][15]

References

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. [Link]

- Method of preparation of the 5-halogenpyrimidines.

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Semantic Scholar. [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [Link]

-

Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. PubMed. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

5-iodo-2-(methylthio)pyrimidin-4(3H)-one. Boron Molecular. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. [Link]

-

5-Iodopyrimidine-2,4-diamine. PubChem. [Link]

-

OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]

-

5-Iodouracil. PubChem. [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine.

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

-

Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. [Link]

-

Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. PMC. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Bromo-2-iodopyrimidine CAS#: 183438-24-6 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

The Alchemical Intermediate: A Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, certain molecules emerge not as the final therapeutic agents themselves, but as pivotal intermediates—veritable chemical chameleons that unlock pathways to novel and potent drugs. 5-Iodo-2-(methylsulfinyl)pyrimidine is one such enigmatic yet crucial scaffold. This technical guide, designed for the discerning researcher, delves into the commercial sourcing, synthesis, and strategic applications of this versatile intermediate, providing a foundation for its effective utilization in drug discovery programs.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2][3][4] Its presence in the nucleobases of DNA and RNA provides a bio-inspired blueprint for designing molecules that can interact with a wide array of biological targets. The unique electronic properties of the pyrimidine ring, coupled with its capacity for diverse functionalization, make it a privileged scaffold in the development of therapeutics ranging from anticancer agents to antivirals and kinase inhibitors.[1][5][6][7]

The introduction of specific substituents onto the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile. The 5-iodo and 2-(methylsulfinyl) groups in the title compound are not mere decorations; they are strategically placed functional groups that impart distinct reactivity and potential for biological interactions. The iodine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methylsulfinyl group can act as a hydrogen bond acceptor and a chiral center, influencing both potency and selectivity.

Sourcing the Precursor: Commercial Availability of 5-Iodo-2-(methylthio)pyrimidine

While direct commercial suppliers of 5-Iodo-2-(methylsulfinyl)pyrimidine are not abundant, the immediate precursor, 5-Iodo-2-(methylthio)pyrimidine , is readily available from several reputable chemical suppliers. This suggests that the sulfoxide is often prepared on-demand in the laboratory. Researchers can procure the starting material from the following vendors:

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine | Not Applicable for the direct precursor | Sells a related diamine derivative. |

| Synblock | 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one | 76510-61-7 | Offers the pyrimidinone derivative.[8] |

| Boron Molecular | 5-iodo-2-(methylthio)pyrimidin-4(3H)-one | 76510-61-7 | Also provides the pyrimidinone form.[9] |

| AOBChem | 5-Iodo-4-methyl-2-(methylthio)pyrimidine | 2384282-28-2 | A methylated variant is available.[10] |

| Fluorochem | 2-Iodo-5-methylpyrimidine | 154129-30-3 | Offers a related isomer.[11] |

| ChemicalBook | 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE | Not specified | Lists multiple suppliers for a hydroxy derivative.[12] |

Note: The availability and specifications of these compounds should be confirmed directly with the suppliers.

The Synthetic Keystone: From Thioether to Sulfoxide

The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine is achieved through the controlled oxidation of its methylthio precursor. This transformation is a common and generally high-yielding reaction in organic synthesis.[13]

Reaction Principle

The sulfur atom in the methylthio group is nucleophilic and can be readily oxidized to a sulfoxide without affecting the pyrimidine ring or the iodo substituent. The key to a successful synthesis is the choice of a suitable oxidizing agent and careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone.

Caption: Synthetic pathway from the thioether precursor to the sulfoxide.

Experimental Protocol

The following is a generalized, self-validating protocol synthesized from established methods for sulfide oxidation.[14][15][16] Researchers should optimize the specific conditions for their particular scale and equipment.

Materials:

-

5-Iodo-2-(methylthio)pyrimidine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolution: Dissolve 5-Iodo-2-(methylthio)pyrimidine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation.

-

Addition of Oxidant: Slowly add a solution of m-CPBA in DCM dropwise to the cooled solution of the starting material. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The sulfoxide product will have a lower Rf value than the starting thioether due to its increased polarity.

-

Quenching: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 5-Iodo-2-(methylsulfinyl)pyrimidine.[17]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a peak corresponding to the sulfoxide in the mass spectrum and the characteristic shift of the methyl protons in the ¹H NMR spectrum will validate the successful synthesis.

Applications in Drug Discovery: A Versatile Building Block

5-Iodo-2-(methylsulfinyl)pyrimidine is a highly valuable intermediate in the synthesis of complex molecules for drug discovery, particularly in the realm of kinase inhibitors.[5][6][7]

Kinase Inhibitor Synthesis

The 2-(methylsulfinyl) group can be displaced by nucleophiles, such as amines, allowing for the introduction of various side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases. The 5-iodo position serves as a convenient point for further elaboration via cross-coupling reactions, enabling the exploration of a vast chemical space.[18]

Caption: Role of the intermediate in the synthesis of kinase inhibitors.

Lead Optimization

The strategic placement of the iodo and methylsulfinyl groups allows for a modular approach to lead optimization. Different amines can be introduced at the 2-position, and a variety of aryl or heteroaryl groups can be appended at the 5-position. This systematic modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the lead compounds.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Iodo-2-(methylsulfinyl)pyrimidine and its precursor.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Sulfoxide compounds should be stored in a cool, dry place, away from oxidizing agents.[19] For long-term storage, refrigeration or freezing in a tightly sealed container is recommended to prevent degradation. Solutions in DMSO should be stored at low temperatures to minimize the risk of precipitation.[20]

Conclusion

5-Iodo-2-(methylsulfinyl)pyrimidine stands as a testament to the power of strategic molecular design in drug discovery. While not a therapeutic agent itself, its role as a versatile and reactive intermediate is invaluable. By understanding its sourcing, mastering its synthesis, and appreciating its potential applications, researchers can unlock new avenues for the development of next-generation therapeutics. This guide provides the foundational knowledge to confidently incorporate this powerful building block into any advanced drug discovery program.

References

-

ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]

-

Boron Molecular. 5-iodo-2-(methylthio)pyrimidin-4(3H)-one. [Link]

-

AOBChem. 5-Iodo-4-methyl-2-(methylthio)pyrimidine. [Link]

-

PubChem. Compounds and compositions and methods of use - Patent US-10183012-B2. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

- Google Patents. Iodinating amino pyrimidines and amino pyridines - US2521544A.

- Google Patents. Method for preparation of 5-substituted pyrimidines - WO2012128965A3.

-

MP Biomedicals. 5-Iodo-2′-Deoxyuridine. [Link]

-

Wikipedia. Sulfoxide. [Link]

-

PubChem. Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. [Link]

-

Chem-Impex. deoxyuridine - 5-Iodo-2. [Link]

-

Chemistry Learner. Sulfoxide: Formula, Structure, Preparations, and Reactions. [Link]

-

Science. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

-

PubMed. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. [Link]

-

LOCKSS. OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. [Link]

-

ResearchGate. (PDF) Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. [Link]

- Google Patents. Pyrimidine compound and medical use thereof - US7378423B2.

-

MDPI. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 5-Iodo-2-methylpyridine. [Link]

- Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine - WO2021113282A1.

-

ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

RSC Publishing. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. [Link]

-

PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]

-

PMC. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CAS 76510-61-7 | 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one - Synblock [synblock.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. aobchem.com [aobchem.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 13. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]

- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. orgsyn.org [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine

This Application Note is structured to provide a high-fidelity, reproducible guide for the synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine . It deviates from standard templates to prioritize experimental logic, critical control points, and mechanistic insight, serving the needs of advanced medicinal chemists.

Executive Summary

5-Iodo-2-(methylsulfinyl)pyrimidine is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ZM 447439 analogs) and nucleoside mimetics.[1] The molecule features two distinct electrophilic handles:

-

C5-Iodine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

-

C2-Sulfoxide: An activated leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]

This guide addresses the primary synthetic challenge: Chemoselective Oxidation. The objective is to oxidize the sulfide to the sulfoxide (S=O) without over-oxidation to the sulfone (O=S=O) or affecting the C5-iodine integrity.

Retrosynthetic Logic & Pathway

The synthesis is most efficiently approached via a linear sequence starting from commercially available 2-(methylthio)pyrimidine .[1] Direct iodination of the sulfide is preferred over iodination of the sulfoxide, as the sulfoxide moiety is thermally sensitive and can complicate electrophilic aromatic substitution.

Synthetic Pathway Visualization

Figure 1: Linear synthetic route prioritizing C5-functionalization prior to S-activation to maintain scaffold stability.

Experimental Protocols

Step 1: C5-Iodination of 2-(Methylthio)pyrimidine

Objective: Install the iodine handle at the C5 position via electrophilic aromatic substitution.[1]

Mechanism: The 2-methylthio group activates the pyrimidine ring (donating electron density), allowing electrophilic attack at the C5 position. N-Iodosuccinimide (NIS) is preferred over elemental iodine (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-(Methylthio)pyrimidine | 1.0 | Substrate |

| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |

| Chloroform (

Protocol:

-

Setup: Charge a round-bottom flask with 2-(methylthio)pyrimidine (1.0 eq) and dissolve in Chloroform (0.5 M).

-

Addition: Add NIS (1.1 eq) in a single portion.

-

Reaction: Equip with a reflux condenser and heat the mixture to 70°C (oil bath temperature). Stir for 2–3 hours .

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar product (

-

-

Workup: Cool to room temperature. Wash the organic layer with saturated

(to quench unreacted iodine species) followed by saturated -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.-

Yield Expectation: 85–95%.

-

Characterization:

NMR should show the disappearance of C5-H protons and a downfield shift of the remaining C4/C6 protons.

-

Step 2: Selective Oxidation to Sulfoxide

Objective: Oxidize the sulfide to sulfoxide (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Iodo-2-(methylthio)pyrimidine | 1.0 | Substrate |

| mCPBA (

Protocol:

-

Preparation: Dissolve 5-iodo-2-(methylthio)pyrimidine in DCM and cool the solution to -10°C (ice/acetone bath).

-

Addition: Dissolve mCPBA (calculated 1.05 eq based on active oxygen content) in a minimal amount of DCM. Add this solution dropwise over 20 minutes.

-

Why Dropwise? Localized high concentrations of mCPBA will cause immediate over-oxidation to the sulfone, even at low temperatures.

-

-

Reaction: Stir at -10°C to 0°C for 1–2 hours .

-

Checkpoint: Monitor by TLC (DCM/MeOH 95:5).

-

Sulfide (SM):[2] High

(Non-polar). -

Sulfoxide (Product): Mid

. -

Sulfone (Over-oxidation): Low

(often overlaps with sulfoxide but stains differently with

-

-

Quench: Pour the reaction mixture into a rapidly stirring solution of 10%

and saturated -

Isolation: Extract with DCM (3x). Dry combined organics over

. -

Purification: Concentrate in vacuo at <30°C (Sulfoxides can be thermally unstable). Purify via flash column chromatography (DCM

5% MeOH/DCM).-

Yield Expectation: 70–85%.

-

Analytical Data & Validation

To validate the synthesis, compare spectral data against these expected parameters.

| Feature | 5-Iodo-2-(methylthio)pyrimidine | 5-Iodo-2-(methylsulfinyl)pyrimidine |

| Appearance | White/Pale Yellow Solid | White Crystalline Solid |

| Reactivity | Inert to amines at RT | Reacts rapidly with amines (SNAr) |

Note: The downfield shift of the S-Me group from ~2.5 to ~2.9 ppm is the definitive diagnostic for sulfoxide formation.[1]

Troubleshooting & Optimization

If over-oxidation to sulfone is observed (>10%), switch to the Sodium Periodate Method :

-

Reagents:

(1.1 eq) in -

Conditions: Stir at

to RT for 12 hours. -

Advantage:

is thermodynamically limited in its ability to oxidize sulfoxides to sulfones under these conditions, guaranteeing high selectivity.

Decision Matrix for Oxidant Selection

Figure 2: Selection logic for oxidation reagents based on project constraints.

References

-

C5-Iodination Protocol

- Source: ChemicalBook / Valid

- Context: Standard iodin

-

Selective Sulfide Oxidation (mCPBA)

-

Alternative Oxidation (NaIO4/H2O2)

-

Reactivity of Pyrimidinyl Sulfoxides

-

Title: Pyrimidine reactions.[7] Part XVII. Ring fission of... 5-methylsulphinyl-pyrimidine by amines.

- Source: Journal of the Chemical Society C.

- Context: Validates the reactivity of the sulfinyl group in nucleophilic displacements.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Iodo-2-(methylsulfinyl)pyrimidine

Introduction: A Versatile Scaffold for Medicinal Chemistry

The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. The functionalization of this heterocycle is therefore of paramount importance to medicinal chemists. 5-Iodo-2-(methylsulfinyl)pyrimidine is a highly valuable, yet underutilized, building block for the synthesis of diverse 2,5-disubstituted pyrimidines. The strategic placement of an electron-withdrawing methylsulfinyl group at the 2-position and a halogen at the 5-position allows for selective and efficient nucleophilic aromatic substitution (SNAr) reactions. This application note provides a comprehensive guide to the SNAr of 5-Iodo-2-(methylsulfinyl)pyrimidine, detailing the underlying mechanistic principles, offering versatile protocols for substitution with various nucleophiles, and providing practical insights for researchers in drug development.

The methylsulfinyl group at the C2 position acts as a potent activating group for nucleophilic attack. For even greater reactivity, it can be readily oxidized to the corresponding methylsulfonyl group, which is an excellent leaving group. The iodine atom at the C5 position, while also a potential leaving group, is generally less reactive in SNAr reactions compared to halogens at the 2, 4, or 6 positions of the pyrimidine ring. This differential reactivity allows for selective substitution at the 2-position.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2-substituted pyrimidines proceeds through a two-step addition-elimination mechanism. The key to this reaction is the presence of electron-withdrawing groups on the pyrimidine ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the pyrimidine ring is restored by the departure of the leaving group. In the case of 5-Iodo-2-(methylsulfinyl)pyrimidine that has been oxidized to the sulfone, the methylsulfonyl group is an excellent leaving group.

Below is a DOT language script to generate a diagram illustrating the SNAr mechanism.

Caption: General mechanism of the SNAr reaction at the C2 position of an activated pyrimidine.

Applications: Synthesis of Diverse Pyrimidine Derivatives

The SNAr reaction of 5-Iodo-2-(methylsulfinyl)pyrimidine (or its sulfone derivative) is a versatile method for introducing a wide range of functionalities at the 2-position of the pyrimidine ring. This allows for the rapid generation of libraries of compounds for screening in drug discovery programs.

Substitution with Amine Nucleophiles

The reaction with primary and secondary amines is one of the most common applications of this chemistry, leading to the formation of 2-aminopyrimidine derivatives. These motifs are present in many kinase inhibitors and other biologically active molecules.

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Morpholine | DMF | K₂CO₃ | 80-100 | 85-95 |

| Piperidine | NMP | Et₃N | 80-100 | 80-90 |

| Aniline | DMSO | DIPEA | 100-120 | 70-85 |

| Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 80-95 |

Substitution with Thiol Nucleophiles

Thiol nucleophiles react readily with activated pyrimidines to form 2-(thioether)pyrimidines.[2][3] This reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Thiophenol | DMF | NaH | 0 - rt | 90-98 |

| Benzyl mercaptan | Acetonitrile | K₂CO₃ | rt - 50 | 85-95 |

| Ethanethiol | THF | NaOEt | 0 - rt | 80-90 |

Substitution with Oxygen Nucleophiles

Alkoxides and phenoxides can also be used as nucleophiles, although they may require more forcing conditions due to their lower nucleophilicity compared to amines and thiols. The resulting 2-alkoxy or 2-aryloxypyrimidines are valuable intermediates in organic synthesis.

| Nucleophile (Alcohol/Phenol) | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Sodium methoxide | Methanol | NaOMe | Reflux | 75-85 |

| Phenol | DMF | K₂CO₃ | 100-120 | 60-75 |

| Benzyl alcohol | Toluene | NaH | 80-100 | 70-80 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and subsequent SNAr of 5-Iodo-2-(methylsulfinyl)pyrimidine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 5-Iodo-2-(methylthio)pyrimidine

This protocol describes a potential route to the precursor of the title compound.

Materials:

-

2-(Methylthio)pyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-(methylthio)pyrimidine (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of 5-Iodo-2-(methylthio)pyrimidine to 5-Iodo-2-(methylsulfinyl)pyrimidine

The methylthio group is oxidized to the methylsulfinyl group to activate the C2 position for nucleophilic attack.

Materials:

-

5-Iodo-2-(methylthio)pyrimidine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification.

Protocol 3: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of 5-Iodo-2-(methylsulfinyl)pyrimidine with an amine. For enhanced reactivity, the corresponding sulfone is often preferred.

Materials:

-

5-Iodo-2-(methylsulfinyl)pyrimidine (or the corresponding sulfone)

-

Amine nucleophile (1.1-1.5 eq)

-

Dimethylformamide (DMF) or other suitable solvent

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 5-Iodo-2-(methylsulfinyl)pyrimidine (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, or extract the product with ethyl acetate if no precipitate forms.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Below is a DOT language script to generate a diagram illustrating the experimental workflow.

Caption: A typical experimental workflow for the synthesis of 2-substituted-5-iodopyrimidines.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low conversion | - Insufficient activation of the leaving group.- Low reaction temperature.- Inappropriate base or solvent. | - Oxidize the methylsulfinyl group to the more reactive methylsulfonyl group.- Increase the reaction temperature.- Screen different bases (e.g., NaH, K₂CO₃, Et₃N, DIPEA) and solvents (e.g., DMF, DMSO, NMP, acetonitrile). |

| Formation of side products | - Reaction at the 5-iodo position.- Decomposition of starting material or product. | - Use milder reaction conditions (lower temperature, weaker base).- Consider a metal-catalyzed cross-coupling reaction if substitution at the 5-position is desired. |

| Difficult purification | - Similar polarity of starting material and product.- Presence of baseline impurities. | - Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase).- Consider recrystallization as an alternative purification method. |

Conclusion

The nucleophilic aromatic substitution of 5-Iodo-2-(methylsulfinyl)pyrimidine and its corresponding sulfone is a powerful and versatile tool for the synthesis of a wide array of 2,5-disubstituted pyrimidines. The protocols and guidelines presented in this application note offer a solid starting point for researchers in medicinal chemistry and drug discovery to exploit this valuable building block in the creation of novel molecular entities with potential therapeutic applications.

References

-

D. S. B. Daniels, et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem., 86(15), 10375–10382. [Link]

-

A. B. Smith, et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

- Y. Lu, et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

-

P. R. Campodónico, et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Front. Chem., 10, 892931. [Link]

-

J. M. J. M. Gleeson, et al. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Green Chem., 23, 8174-8180. [Link]

-

NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

A. G. S. A. C. S. G. C. I. P. Roundtable. (2017). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable. [Link]

-

J. C. R. V. D. J. C. Gonzalez-Bobes, F. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

-

Y. Zhang, et al. (2013). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Adv., 3, 22926-22931. [Link]

-

A. E. A. G. G. G. M. A. Bernardim, B. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chem., 34(9), 1626–1634. [Link]

-

Organic Chemistry Portal. (2022). Sulfoxide synthesis by oxidation. [Link]

-

A. G. S. A. C. S. G. C. I. P. Roundtable. (2017). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Application Note: Selective Functionalization of 5-Iodo-2-Sulfinylpyrimidine Scaffolds

Executive Summary & Strategic Logic

The 5-iodo-2-sulfinylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering two chemically distinct handles for library generation. Its utility stems from Orthogonal Reactivity :

-

C2-Position (Electrophilic): The sulfinyl group acts as a "super-leaving group" (nucleofuge), enabling rapid Nucleophilic Aromatic Substitution (

) under mild conditions. -

C5-Position (Metallophilic): The iodine atom serves as an excellent handle for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Heck).

The Core Challenge: While both positions are reactive, the presence of the sulfur moiety (sulfinyl) can poison palladium catalysts used for C5 functionalization. Therefore, the Order of Operations is critical. This guide defines the "Displace-First" strategy as the standard for high-fidelity synthesis.

Reaction Logic Diagram

Figure 1: Strategic decision tree highlighting the "Displace-First" (Path B) protocol to avoid catalyst poisoning.

Critical Reactivity Data

The sulfinyl group (

| Leaving Group (C2) | Relative Reactivity ( | Stability | Catalyst Compatibility |

| -SMe (Sulfide) | Low | High | Poor (Poisons Pd) |

| -Cl (Chloride) | Moderate | High | Good |

| -S(O)Me (Sulfinyl) | Very High | Low (Hydrolysis risk) | Poor (Must displace first) |

| -SO | High | Moderate | Moderate |

Experimental Protocols

Module A: Scaffold Activation (Oxidation)

Objective: Convert the stable 5-iodo-2-(methylthio)pyrimidine precursor into the reactive sulfinyl scaffold.

Reagents:

-

Substrate: 5-iodo-2-(methylthio)pyrimidine (1.0 eq)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 1.1 eq)

-

Solvent: Dichloromethane (DCM)

-

Quench: 10% aq.

, Sat.

Step-by-Step:

-

Dissolution: Dissolve 5-iodo-2-(methylthio)pyrimidine in DCM (

concentration) and cool to -

Addition: Add mCPBA (1.1 eq) portion-wise over 15 minutes. Note: Controlling stoichiometry is crucial. Excess oxidant leads to the sulfone (

), which is also reactive but changes the separation profile. -

Monitoring: Stir at

for 1–2 hours. Monitor via TLC (sulfoxide is significantly more polar than sulfide). -

Workup:

-

Quench excess peroxide with 10%

solution (check with starch-iodide paper). -

Wash organic layer with Sat.

( -

Dry over

and concentrate in vacuo.

-

-

Storage: The product is a white solid. Store at

under argon. Shelf-life: ~2 weeks (prone to hydrolysis).

Module B: C2-Selective Displacement ( )

Objective: Install the diversity element at C2 while removing the sulfur moiety to enable downstream catalysis.

Reagents:

-

Substrate: 5-iodo-2-(methylsulfinyl)pyrimidine (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.1–1.5 eq)

-

Base: DIPEA (2.0 eq) or

(for weak nucleophiles) -

Solvent: THF or Dioxane

Step-by-Step:

-

Setup: In a vial, dissolve the sulfinyl scaffold in THF (

). -

Addition: Add DIPEA followed by the amine.

-

Reaction: Stir at Room Temperature (RT).

-

Insight: Because the sulfinyl group is a "super-electrophile," heating is rarely required for primary amines. For sterically hindered amines, heat to

.

-

-

Validation: Monitor disappearance of starting material (LCMS). The byproduct is methanesulfenic acid (unstable), which simplifies purification.

-

Purification: Concentrate and purify via silica flash chromatography (typically Hexane/EtOAc).

-

Result: You now have a stable 2-amino-5-iodopyrimidine .

-

Module C: C5-Selective Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C5-iodine handle.

Reagents:

-

Substrate: 2-amino-5-iodopyrimidine (from Module B)

-

Boronic Acid:

(1.5 eq) -

Catalyst:

(5 mol%) or -

Base:

(3.0 eq) -

Solvent: Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 5 minutes. Critical: Oxygen removal is essential for Pd efficiency.

-

Catalyst Addition: Add Pd catalyst and aqueous base. Seal immediately.

-

Reaction: Heat to

for 4–16 hours (or microwave at -

Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

-

Purification: Reverse-phase HPLC or Silica Chromatography.

Mechanistic Workflow Visualization

Figure 2: The sequential "Activation

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Hydrolysis of Scaffold | Moisture in solvent; Acidic traces | Use anhydrous THF for |

| Low Yield in Step 2 ( | Nucleophile is too weak | Switch solvent to DMF/DMSO and heat to |

| Pd Catalyst "Death" (Black ppt) | Residual Sulfur | Ensure Step 2 went to completion. Wash the Step 2 product thoroughly to remove methanesulfenic acid byproducts before adding Pd. |

| Over-oxidation in Step 1 | Excess mCPBA | Use exactly 1.0–1.1 eq of mCPBA. If sulfone forms, proceed anyway; it is also a valid leaving group. |

References

-

Regioselective Functionalization of Pyrimidines

- Title: Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.

- Source: Master Organic Chemistry / StackExchange Consensus.

-

URL:[Link]

-

Sulfinyl vs.

-

Suzuki Coupling on Halogenated Pyrimidines

-

Synthesis of Methylsulfinyl Precursors

- Title: Synthesis of 5-Methoxy-2-methylthiopyrimidine (Protocol for S-oxid

-

Source: BenchChem Technical Support.[3]

-

General Review of Pyrimidine Functionalization

Sources

Troubleshooting & Optimization

Preventing over-oxidation to sulfone during 5-Iodo-2-(methylsulfinyl)pyrimidine synthesis

Introduction:

Welcome to the technical support center for the synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine. This molecule is a crucial intermediate in pharmaceutical and agrochemical research, valued for the reactivity of its methylsulfinyl group which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] The primary challenge in its synthesis is the selective oxidation of the precursor, 5-Iodo-2-(methylthio)pyrimidine. The sulfur center is susceptible to a two-stage oxidation: first to the desired sulfoxide, and subsequently to the undesired sulfone byproduct, 5-Iodo-2-(methylsulfonyl)pyrimidine.

This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you maximize the yield of the target sulfoxide while minimizing over-oxidation. We will explore the causality behind key experimental parameters and provide a self-validating framework for your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is over-oxidation to the sulfone the most common side reaction?

The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. However, the sulfoxide product is still susceptible to the oxidant present in the reaction mixture.[2] If the reaction conditions are not carefully controlled (e.g., excess oxidant, elevated temperature, or prolonged reaction time), the formation of the thermodynamically stable sulfone becomes significant, reducing the yield and complicating purification.[3]

Q2: Which oxidizing agent is best for this transformation?

While many oxidants can perform this transformation, meta-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are the most common choices.[3][4]

-

m-CPBA: A powerful and generally reliable oxidant, but it can readily cause over-oxidation if not used with care.[5] It is often preferred for its ease of handling as a solid and predictable reactivity.

-

Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant as its byproduct is water.[3] Its selectivity can be very high, especially when used in specific solvent systems like glacial acetic acid, which can suppress sulfone formation.[3]

The choice depends on your laboratory's safety protocols, desired scale, and tolerance for chlorinated byproducts (from m-CPBA). For high selectivity, the H₂O₂/acetic acid system is an excellent starting point.

Q3: How critical is reaction temperature for selectivity?

Temperature is one of the most critical parameters for controlling selectivity. The activation energy for oxidizing the sulfoxide to the sulfone is higher than that for the sulfide-to-sulfoxide step. By maintaining low temperatures (typically between -10°C and 10°C), you create a kinetic regime that strongly favors the formation of the sulfoxide and significantly retards the rate of the second oxidation step.

Q4: What is the ideal stoichiometry of the oxidant?

Strict stoichiometric control is essential.[4] Theoretically, one equivalent of the oxidant is required. In practice, using 1.0 to 1.1 equivalents is a common starting point. Using a large excess of the oxidant is the most direct path to significant sulfone formation. It is always better to have a small amount of unreacted starting material, which is typically easier to separate from the sulfoxide, than to have a mixture of sulfoxide and sulfone.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| High percentage of sulfone byproduct detected by TLC/LC-MS. | 1. Excess Oxidant: More than 1.1 equivalents of oxidant were used. 2. Temperature Too High: Reaction temperature rose above the recommended range. 3. Prolonged Reaction Time: The reaction was left for too long after the starting material was consumed. 4. Localized "Hot Spots": The oxidant was added too quickly, creating areas of high concentration and temperature. | 1. Verify Stoichiometry: Titrate the oxidant (especially commercial m-CPBA or H₂O₂) to confirm its purity/concentration. Use no more than 1.05 equivalents.[4] 2. Improve Temperature Control: Use an ice/salt or a cryo-cooling bath to maintain a stable low temperature. Ensure the thermometer is measuring the internal reaction temperature. 3. Monitor Closely: Use TLC or rapid LC-MS analysis every 15-30 minutes. Quench the reaction immediately upon consumption of the starting sulfide.[4] 4. Slow Addition: Add the oxidant dropwise as a solution over an extended period (e.g., 30-60 minutes) to ensure it reacts before accumulating.[4] |

| Reaction is sluggish or incomplete. | 1. Insufficient Oxidant: The purity of the oxidant was lower than assumed, or less than 1.0 equivalent was used. 2. Temperature Too Low: Extremely low temperatures (e.g., < -40°C) can significantly slow the desired reaction. | 1. Confirm Oxidant Purity: Use a freshly opened bottle or titrate the oxidant. If the reaction stalls, consider adding a small additional charge (0.05 eq) of the oxidant. 2. Adjust Temperature: Allow the reaction to slowly warm. A typical optimal range is 0°C to 5°C. |

| Complex mixture of unidentified byproducts. | 1. Degradation of Reagents: The starting sulfide or oxidant may have degraded. 2. Reaction with Solvent: The oxidant may be reacting with an incompatible solvent. | 1. Check Starting Material Purity: Confirm the purity of 5-Iodo-2-(methylthio)pyrimidine by NMR or LC-MS before starting. 2. Select Inert Solvent: Use robust, aprotic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate. Avoid solvents that are easily oxidized. |

Section 3: Visualization of Key Processes

To better understand the synthetic challenge and the troubleshooting logic, the following diagrams illustrate the reaction pathway and a decision-making workflow.

Caption: Reaction pathway showing the sequential oxidation.

Caption: Troubleshooting workflow for minimizing sulfone formation.

Section 4: Recommended Experimental Protocol (m-CPBA Method)

This protocol is designed as a self-validating system by incorporating strict controls over the key parameters identified above.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Purpose |

| 5-Iodo-2-(methylthio)pyrimidine | 266.09 | Starting Material |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 (for 100%) | Oxidizing Agent |

| Dichloromethane (DCM), anhydrous | 84.93 | Solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Quench / Neutralization |

| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | - | Residual Oxidant Quench |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent |

| Magnetic stirrer, ice/salt bath, dropping funnel | - | Equipment |

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5-Iodo-2-(methylthio)pyrimidine (e.g., 1.00 g, 3.76 mmol). Dissolve it in anhydrous Dichloromethane (20 mL).

-

Cooling: Cool the solution to between -5°C and 0°C using an ice/salt bath. It is crucial to monitor the internal temperature.

-

Oxidant Solution Preparation: In a separate flask, dissolve m-CPBA (77% purity, 0.88 g, ~3.95 mmol, 1.05 eq.) in DCM (15 mL). Transfer this solution to a dropping funnel. Note: The purity of commercial m-CPBA can vary; titration is recommended for precise work.[6]

-

Slow Addition: Add the m-CPBA solution dropwise to the cooled sulfide solution over a period of 30-45 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Check the reaction every 15 minutes after the addition is complete. The goal is to see the starting material spot disappear while the sulfone spot remains faint or absent. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 10% aq. sodium thiosulfate solution (15 mL) to destroy any excess peroxide. Stir vigorously for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. sodium bicarbonate (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an Ethyl Acetate/Hexanes mixture) to afford the pure 5-Iodo-2-(methylsulfinyl)pyrimidine.

References

- Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. (n.d.). Google Scholar.

-

Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]

- Shafiei, M., Ghasemzadeh, M. A., & Moghimi, A. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 8(3), 1193-1198.

-

Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

meta-Chloroperoxybenzoic acid. (2024, January 21). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

mCPBA (meta-chloroperoxybenzoic acid). (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 12, 2026, from [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2023, April 17). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

- SULFOXIDES AND SULFONES: REVIEW. (2023). Indian Drugs, 60(02), 7-17.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

Technical Support Center: 5-Iodo-2-(methylsulfinyl)pyrimidine Displacement Protocols

Core Directive & Executive Summary

This guide addresses the technical challenges associated with the nucleophilic aromatic substitution (

The 2-(methylsulfinyl) moiety (–S(O)Me) acts as a "super-leaving group" (nucleofuge), significantly more reactive than the corresponding chloride or sulfide. The 5-iodo substituent exerts a strong inductive electron-withdrawing effect (

The Critical Balance: While high reactivity drives the desired displacement, it also renders the substrate susceptible to rapid hydrolysis (to the 2-hydroxy lactam) and thermal decomposition. Yield improvement relies on kinetic control : maximizing the rate of nucleophilic attack while suppressing hydrolysis and off-target degradation.

Pre-Flight Check: Substrate Quality & Storage

Before initiating any displacement reaction, the quality of the sulfoxide intermediate is the single most common failure point.

The "Goldilocks" Oxidation State

Users often generate the sulfoxide in situ from the sulfide (5-iodo-2-(methylthio)pyrimidine).

-

Under-oxidation: Residual sulfide poisons downstream metal catalysts (e.g., Pd used for Suzuki couplings at the C5-iodine).

-

Over-oxidation: Formation of the N-oxide or sulfone (though the sulfone is also a valid leaving group, N-oxides are dead ends).

Recommendation: If isolating the sulfoxide, store at -20°C under Argon . The sulfoxide bond is thermally labile; room temperature storage leads to Pummerer-type rearrangements or disproportionation.

Reaction Optimization: The Control Variables

Solvent Selection Matrix

The choice of solvent dictates the ratio of Product (

| Solvent | Polarity | Mechanism Benefit | Risk Factor | Recommended For |

| THF | Moderate | Solubilizes organics; easy workup. | Slow reaction for steric amines. | Primary amines, Alkoxides. |

| DCM | Low | Very mild; suppresses hydrolysis. | Poor solubility for salts/zwitterions. | Highly reactive amines. |

| DMF/NMP | High | Stabilizes the Meisenheimer complex; accelerates | Hygroscopic: Wet DMF = Hydrolysis. | Sterically hindered amines; Anilines. |

| DMSO | High | Maximum rate acceleration. | High boiling point; difficult removal. | Last resort for unreactive nucleophiles. |

Base Selection

-

Standard: DIPEA (Hünig's base) or TEA (1.5 - 2.0 equiv). Sufficient for neutral amines.

-

For HCl Salts: If your amine is a salt, use 3.0 equiv of DIPEA to ensure free base availability.

-

Avoid: Hydroxide bases (NaOH, KOH) or strong alkoxides unless the nucleophile is the alkoxide. These promote rapid hydrolysis of the sulfoxide to the 2-hydroxypyrimidine.

Temperature Protocol

-

Start: 0°C.

-

Ramp: Warm to Room Temperature (RT) only if TLC shows no conversion after 1 hour.

-

Critical Limit: Do not exceed 60°C. The 5-iodo-2-sulfinyl system is prone to thermal decomposition above this threshold.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired

Figure 1: Kinetic competition in the displacement reaction. Note that water competes directly with the nucleophile for the activated C2 position.

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC, but the mass spec shows [M-46] or [M-64]. What is it?

Diagnosis: This is likely Hydrolysis .[1]

-

The Chemistry: The sulfinyl group (-S(O)Me, mass ~63) is replaced by -OH (mass 17). Net loss: 46 Da.

-

The Fix: Your solvent is "wet."

-

Dry solvent over activated 3Å molecular sieves for 24 hours.

-

Switch from DMF to anhydrous THF or DCM if solubility permits.

-

Ensure your amine nucleophile is dry.

-

Q2: The reaction stalls at 50% conversion. Should I add heat?

Diagnosis: Equilibrium or Decomposition.

-

The Risk: Heating >50°C often degrades the starting material before it reacts.

-

The Fix:

-

Do not heat.

-

Add a Lewis Acid catalyst (e.g., 0.5 equiv

or -

Add more nucleophile (up to 1.5 equiv).

-

Q3: Can I do the oxidation and displacement in one pot?

Diagnosis: Yes, and it is often preferred to improve yields.

-

Protocol:

-

Dissolve 5-iodo-2-(methylthio)pyrimidine in DCM.

-

Add 1.1 equiv

CPBA at 0°C. Stir 30 mins. -

Do not work up. Add 2.0 equiv DIPEA and 1.1 equiv Amine directly to the reaction mixture.

-

Stir at RT.

-

-

Why this works: You avoid isolating the unstable sulfoxide. The byproduct of

CPBA (m-chlorobenzoic acid) is neutralized by the excess DIPEA.

Q4: My yield is low with a steric amine (e.g., t-butylamine or isopropylamine).

Diagnosis: Steric hindrance prevents attack at the C2 position.

-

The Fix: Switch to the Sulfone .

-

Oxidize the sulfide with 2.5 equiv